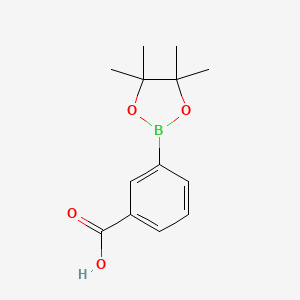

3-Carboxyphenylboronic acid pinacol ester

Description

Significance of Organoboron Compounds in Modern Synthesis and Catalysis

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in organic synthesis. fiveable.menumberanalytics.comwikipedia.org Their rise to prominence is largely due to their role as versatile intermediates in the construction of complex molecular architectures. fiveable.me A key attribute of organoboron compounds is their relatively low toxicity and greater stability compared to many other organometallic reagents, which makes them safer and easier to handle in a laboratory setting. fiveable.me

The most celebrated application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.comnumberanalytics.com In these reactions, organoboron compounds act as nucleophiles, enabling the efficient formation of new carbon-carbon bonds with a wide array of organic halides and pseudohalides. fiveable.me This capability has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. Beyond C-C bond formation, their utility extends to a broad spectrum of chemical transformations, including hydroboration, carboboration, and Chan-Lam couplings, solidifying their status as a privileged class of intermediates in medicinal and materials chemistry. wikipedia.orgmit.edu

Role of Pinacol (B44631) Esters in Enhancing Stability and Reactivity of Boronic Acids

While boronic acids are foundational to organoboron chemistry, they can be prone to degradation through processes like dehydration to form boroxines, or decomposition under certain reaction conditions. digitellinc.comchem-station.com To overcome these stability issues, boronic acids are frequently converted into boronic esters. digitellinc.com Among the various diols used for this purpose, pinacol has become the most popular, leading to the widespread use of pinacol boronic esters (Bpins). chem-station.comresearchgate.net

The pinacol ester group confers several advantages. It significantly enhances the stability of the boronic acid, making the compound more robust and easier to handle, purify by column chromatography, and store. digitellinc.comchem-station.com This increased stability does not excessively temper its reactivity; pinacol esters are often reactive enough to participate directly in cross-coupling reactions without prior deprotection. chem-station.comnih.gov The steric bulk provided by the methyl groups on the pinacol moiety also plays a role in modulating the reactivity and preventing unwanted side reactions. nih.gov Although generally stable, the pinacol ester can be cleaved under specific acidic or basic conditions when the free boronic acid is required. chem-station.comacs.orgnih.gov

Overview of 3-Carboxyphenylboronic Acid Pinacol Ester in Research Contexts

This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional reagent that has garnered significant attention in various research fields. myskinrecipes.comsigmaaldrich.com It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs for cancer and diabetes. myskinrecipes.com Its utility also extends to organic synthesis for creating other valuable boron-containing compounds and in the production of sensors and diagnostic tools, owing to its ability to bind with diols and sugars. myskinrecipes.com

The 3-carboxyphenyl group imparts specific and valuable characteristics to the molecule. The carboxylic acid functionality provides a handle for further chemical modification, allowing the molecule to be incorporated into larger structures such as polymers or peptides through amide bond formation. sigmaaldrich.com The "meta" (3-position) substitution pattern on the phenyl ring influences the electronic properties and spatial orientation of the two functional groups. This specific arrangement is crucial in the design of molecules where a defined geometry is required for biological activity or material properties. For instance, it has been used in the synthesis of 1H-Imidazo[1,2-a]quinoxaline derivatives and biaryl compounds via Suzuki-Miyaura coupling. sigmaaldrich.comchemicalbook.com

The protection of the boronic acid as a pinacol ester in this specific compound offers critical advantages. It allows for synthetic transformations involving the carboxylic acid group to be carried out without interfering with the boronic acid moiety. chem-station.com The pinacol ester is stable enough to withstand a variety of reaction conditions that might otherwise degrade an unprotected boronic acid. chem-station.comresearchgate.net This stability facilitates purification and characterization, ensuring the integrity of the molecule until the boronic acid functionality is needed for a subsequent reaction step, such as a cross-coupling reaction. digitellinc.comchem-station.com

| Property | Value |

| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| CAS Number | 269409-73-6 |

| Molecular Formula | C₁₃H₁₇BO₄ |

| Molecular Weight | 248.08 g/mol |

| Appearance | Solid |

| Melting Point | 206-210 °C |

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWAPCOSDAFWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370423 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-73-6 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors of 3 Carboxyphenylboronic Acid Pinacol Ester

Direct Synthesis Strategies

Direct synthetic routes offer efficient access to 3-carboxyphenylboronic acid pinacol (B44631) ester by forming the boronic ester on a pre-functionalized benzene (B151609) ring. These methods include the direct esterification of the corresponding boronic acid and various metal-catalyzed borylation reactions.

Esterification of 3-Carboxyphenylboronic Acid with Pinacol

The direct esterification of 3-carboxyphenylboronic acid with pinacol represents a straightforward method for the formation of the pinacol ester. This reaction involves the condensation of the boronic acid with the diol, typically under conditions that facilitate the removal of water to drive the equilibrium towards the product.

The reaction is a standard method for protecting the boronic acid functional group. researchgate.net While specific documented conditions for this exact substrate are not detailed in the provided research, the general principles of boronic acid esterification apply. The stability of the resulting pinacol ester can be influenced by various factors, including the pH of the solution and the presence of other nucleophiles. researchgate.net The ester bond is susceptible to hydrolysis, particularly under aqueous conditions, which can revert the compound back to the parent boronic acid and pinacol. researchgate.net

Metal-Catalyzed Borylation Approaches

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-boron bonds with high efficiency and functional group tolerance. Palladium and iridium complexes are at the forefront of these methodologies.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing arylboronic esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org To synthesize 3-carboxyphenylboronic acid pinacol ester via this method, a suitable 3-substituted benzoic acid derivative, such as 3-bromobenzoic acid or 3-iodobenzoic acid, is used as the starting material.

The reaction couples the aryl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. alfa-chemistry.com A key advantage of this method is its excellent tolerance for a wide array of functional groups, including the carboxylic acid moiety, which remains intact throughout the transformation. alfa-chemistry.comresearchgate.net The choice of base is crucial to the reaction's success, with potassium acetate (B1210297) (KOAc) being commonly employed to activate the diboron (B99234) reagent without promoting unwanted side reactions. organic-chemistry.orgalfa-chemistry.com

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic pinacol ester and regenerate the active Pd(0) catalyst. alfa-chemistry.com

| Parameter | Description | Common Examples |

|---|---|---|

| Aryl Precursor | Aryl halide or triflate bearing a carboxylic acid at the 3-position. | 3-Bromobenzoic acid, 3-Iodobenzoic acid |

| Boron Source | A diboron reagent protected as a pinacol ester. | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | A palladium complex, often with a phosphine (B1218219) ligand. | PdCl₂(dppf), Pd(PPh₃)₄ alfa-chemistry.com |

| Base | Activates the diboron reagent. | Potassium Acetate (KOAc) alfa-chemistry.com |

| Solvent | An aprotic polar solvent is often used to facilitate the reaction. | DMSO, Toluene researchgate.net |

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of carbon-hydrogen bonds into carbon-boron bonds, offering an atom-economical alternative to cross-coupling methods. nih.gov This approach could potentially form this compound directly from benzoic acid.

However, the regioselectivity of this reaction is a significant challenge. Typically, iridium-catalyzed C-H borylation is governed by steric effects, leading to borylation at the least hindered C-H bond. msu.edu In the case of benzoic acid, this would likely result in a mixture of products, with borylation occurring at the meta (3- and 5-) and para (4-) positions.

Achieving selectivity for the 3-position requires overcoming these steric preferences. The carboxylic acid group does not typically act as a strong directing group for borylation to the meta position. While some directing groups can enforce ortho-borylation, and different ligand systems can switch regioselectivity, selectively obtaining the 3-substituted product from benzoic acid is not straightforward and may result in isomeric mixtures. msu.eduresearchgate.netnih.gov Research has shown that ligand choice and even ligand-to-metal ratios can dramatically alter the regiochemical outcome, switching between sterically-controlled and chelate-controlled (ortho) borylation. msu.edu

Precursor Synthesis and Transformations

An alternative and widely practiced strategy involves the synthesis of the precursor, 3-carboxyphenylboronic acid, which is then converted to its pinacol ester in a subsequent step as described in section 2.1.1.

Preparation of 3-Carboxyphenylboronic Acid

A reliable method for the synthesis of 3-carboxyphenylboronic acid involves the hydrolysis of a nitrile precursor. Specifically, 3-cyanophenylboronic acid can be converted to the target carboxylic acid under basic conditions.

In a typical procedure, 3-cyanophenylboronic acid is heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling point solvent like ethylene (B1197577) glycol. The elevated temperature facilitates the hydrolysis of the nitrile group (-CN) to a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate, causing the desired 3-carboxyphenylboronic acid to precipitate from the solution. The solid product can then be isolated by filtration, washed, and dried. This method has been reported to produce the final product in high yield.

| Reactant | Reagent | Solvent | Conditions | Workup |

|---|---|---|---|---|

| 3-Cyanophenylboronic acid | Potassium Hydroxide (KOH) | Ethylene Glycol | 175°C, 3 hours | Cooling, dilution with water, acidification with HCl to pH 2-3, filtration |

From 3-Cyanophenylboronic Acid via Hydrolysis

A common pathway to synthesize the carboxyl functional group on the phenyl ring is through the hydrolysis of a nitrile group. This process typically involves a two-step sequence: first, the hydrolysis of the cyanophenyl precursor to the carboxylic acid, followed by the esterification of the boronic acid moiety with pinacol.

One documented procedure involves the hydrolysis of 3-cyanophenylboronic acid using potassium hydroxide in ethylene glycol at elevated temperatures (175°C). chemicalbook.com After the reaction, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to a pH of 2-3. chemicalbook.com This causes the precipitation of 3-carboxyphenylboronic acid as colorless crystals. chemicalbook.com The isolated 3-carboxyphenylboronic acid can then be esterified with pinacol under appropriate conditions, such as Dean-Stark conditions, to yield the final product, this compound. nih.gov

| Step | Reagents and Conditions | Product | Yield |

| Hydrolysis | 3-Cyanophenylboronic acid, Potassium hydroxide, Ethylene glycol, 175°C, 3 hours; then HCl (aq) | 3-Carboxyphenylboronic acid | 89% chemicalbook.com |

| Esterification | 3-Carboxyphenylboronic acid, Pinacol, Dean-Stark conditions | This compound | General Method nih.gov |

Grignard Reactions with Borate (B1201080) Esters

Grignard reactions provide a powerful and versatile method for forming carbon-boron bonds. organic-chemistry.org This approach generally involves the reaction of an aryl Grignard reagent with a borate ester, such as pinacolborane (HBpin) or triisopropyl borate, followed by an aqueous workup and esterification. organic-chemistry.orgescholarship.orggoogle.com

For the synthesis of this compound, the process would start with a suitable precursor like methyl 3-bromobenzoate. The Grignard reagent is first formed by reacting the aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This organomagnesium compound is then reacted with a boron-containing substrate, such as pinacolborane. google.comwipo.int The reaction between the Grignard reagent and pinacolborane is efficient and mild, typically proceeding at ambient temperatures to afford the corresponding pinacol boronate ester directly after eliminating hydridomagnesium bromide. escholarship.org A final hydrolysis step would convert the methyl ester to the desired carboxylic acid.

This method is broadly tolerant of various functional groups, although the carboxylic acid group itself must be protected (e.g., as an ester) during the formation of the Grignard reagent to prevent it from reacting with the organometallic species.

| Precursor Example | Boron Source | Key Steps |

| Methyl 3-bromobenzoate | Pinacolborane (HBpin) | 1. Formation of Grignard reagent with Mg in THF. 2. Reaction with Pinacolborane at ambient temperature. escholarship.org 3. Hydrolysis of the methyl ester. |

Transformation of Related Boronic Acid Derivatives

This compound can be converted into other useful boronic acid derivatives, such as MIDA boronates and trifluoroborate salts, which often exhibit different stability and reactivity profiles.

Interconversion with MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable crystalline solids that serve as effective protecting groups for boronic acids. nih.gov The conversion of a pinacol ester to a MIDA boronate is typically achieved indirectly. First, the pinacol ester is hydrolyzed under mild aqueous basic conditions (e.g., 1N NaOH in THF) to release the free boronic acid. nih.gov Subsequently, the boronic acid is condensed with MIDA, often under Dean-Stark conditions, to form the stable MIDA boronate. nih.gov

The reverse transformation, from a MIDA boronate back to a pinacol ester, can also be accomplished, highlighting the utility of MIDA boronates in iterative cross-coupling strategies. nih.gov This interconversion allows for the protection of the boronic acid functionality while other chemical manipulations are performed on the molecule.

Conversion to Trifluoroborate Salts

Organotrifluoroborate salts are another class of stable and easy-to-handle boronic acid surrogates. orgsyn.org They often show superior stability and reactivity compared to their boronic ester counterparts. bristol.ac.uk A general and efficient method has been developed for the conversion of pinacolboronic esters into potassium trifluoroborate salts. bristol.ac.uk

The procedure involves reacting the pinacolboronic ester with an excess of a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) in methanol (B129727) at room temperature. bristol.ac.uk The volatile materials are then removed, and an azeotropic removal of the pinacol byproduct is performed, often by repeatedly dissolving the crude product and evaporating the solvent. bristol.ac.uk This process drives the equilibrium towards the formation of the trifluoroborate salt, resulting in high purity and nearly quantitative yields. bristol.ac.uk

| Transformation | Reagents | Key Features |

| Pinacol Ester to MIDA Boronate | 1. Aq. NaOH/THF (hydrolysis). nih.gov 2. MIDA, Dean-Stark (condensation). nih.gov | MIDA boronates are highly stable and useful for protecting the boronic acid. nih.gov |

| Pinacol Ester to Trifluoroborate Salt | Potassium hydrogen fluoride (KHF₂), Methanol/Water. bristol.ac.uk | Provides a stable, crystalline salt with often superior reactivity. bristol.ac.uk |

Purification and Isolation Techniques

The purification of boronic acids and their esters can be challenging due to their polarity and potential for decomposition on standard silica (B1680970) gel. researchgate.netchemicalforums.com For this compound, which is a solid at room temperature, recrystallization is a viable option. researchgate.net Solvents such as hot ethanol (B145695) or mixtures involving ethyl acetate and hexanes can be effective. reddit.com

Column chromatography on silica gel is another common technique, but it can lead to streaking and decomposition of the boronic ester. chemicalforums.com To mitigate these issues, the silica gel can be pre-treated or the eluent can be doped with additives. chemicalforums.com A method using silica gel impregnated with boric acid has been shown to be effective for the flash column chromatography of some pinacol boronic esters by suppressing over-adsorption. researchgate.net Alternatively, using a base like triethylamine (B128534) in the eluent can reduce streaking for compounds with basic functionalities. chemicalforums.com

Another purification strategy involves derivatization. The pinacol ester can be converted to its highly crystalline potassium trifluoroborate salt, which is easily separated from impurities. researchgate.net The pure trifluoroborate salt can then be converted back to the pinacol ester if needed. researchgate.netunimelb.edu.au Similarly, forming a diethanolamine (B148213) adduct can facilitate purification, as these adducts are often crystalline and can be easily isolated. reddit.com

| Technique | Description | Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Effective for solid compounds; solvent choice is critical. researchgate.netreddit.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Can cause decomposition; modified silica (boric acid treated) or doped eluents may be required. researchgate.netchemicalforums.com |

| Purification via Derivatization | Conversion to a stable, crystalline derivative (e.g., trifluoroborate salt) for easy isolation, followed by reversion to the original compound. researchgate.netresearchgate.net | Adds extra synthetic steps but can be very effective for difficult separations. researchgate.net |

Advanced Reaction Mechanisms and Catalytic Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 3-Carboxyphenylboronic acid pinacol (B44631) ester is a valuable reagent in these reactions, serving as the organoboron component. The reaction typically involves the palladium-catalyzed coupling of this boronic ester with an organohalide.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical and often rate-determining part of the process. rsc.org

For boronic esters like 3-carboxyphenylboronic acid pinacol ester, the mechanism of transmetalation has been a subject of detailed investigation. It is now understood that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. acs.org The reaction is typically facilitated by a base, which can activate the organoboron compound. Two main pathways have been proposed for the role of the base: the boronate pathway, where the base coordinates to the boron atom to form a more nucleophilic "ate" complex, and the oxo-palladium pathway, where the base reacts with the palladium catalyst. rsc.orged.ac.uk

The formation of a pre-transmetalation intermediate, where the boronic ester coordinates to the palladium complex, has been observed and characterized. nih.gov The subsequent transfer of the aryl group from boron to palladium leads to the formation of a diorganopalladium(II) intermediate. This intermediate then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst, completing the catalytic cycle. libretexts.org

Key factors influencing the rate and efficiency of transmetalation include the electron density of the oxygen atoms in the boronic ester and the ability to create an empty coordination site on the palladium atom. acs.orgnih.gov

The choice of ligand and palladium catalyst system is crucial for the success of Suzuki-Miyaura reactions involving this compound. The ligand plays multiple roles, including stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. yonedalabs.com

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. libretexts.org These ligands can facilitate both the oxidative addition and reductive elimination steps. libretexts.org For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The electronic and steric properties of the ligand can be fine-tuned to achieve optimal results for specific substrates.

The development of pre-formed palladium catalysts, such as those based on monoanionic [N,O] ligands, has also shown promise for Suzuki-Miyaura cross-coupling at low temperatures. mdpi.com These catalysts can exhibit good activity across a range of aryl bromides and boronic esters. mdpi.com Optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical for maximizing yield and selectivity. mdpi.com

Interactive Data Table: Common Ligands in Suzuki-Miyaura Coupling

| Ligand | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A common and versatile phosphine ligand. |

| SPhos | 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | A bulky and electron-rich biarylphosphine ligand known for high catalytic activity. nih.gov |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective biarylphosphine ligand. |

| N-Heterocyclic Carbenes (NHCs) | A class of ligands that can offer high stability and reactivity to the palladium catalyst. rsc.org |

While the coupling of an achiral reagent like this compound with an achiral halide does not inherently involve stereochemistry, the Suzuki-Miyaura reaction can be a powerful tool for creating chiral molecules when using chiral substrates or catalysts.

The stereochemical outcome of the reaction is largely determined during the oxidative addition and transmetalation steps. libretexts.org In general, oxidative addition to vinyl halides proceeds with retention of stereochemistry, while for allylic and benzylic halides, it often occurs with inversion. wikipedia.org The transmetalation step typically proceeds with retention of the configuration of the organic group being transferred from the boron atom. acs.org

For reactions involving chiral secondary boronic esters, the stereochemical outcome can be more complex, with the potential for both retention and inversion of configuration at the carbon center being transferred. researchgate.net The choice of ligand can play a crucial role in controlling the stereoselectivity of the reaction. rsc.org For instance, in nickel-catalyzed Suzuki-Miyaura reactions of benzylic carbamates with arylboronic esters, different ligands can lead to the formation of opposite enantiomers of the product. rsc.org

Other Cross-Coupling and Organic Transformations

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling and organic transformations.

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. wikipedia.org This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines and aryl ethers. wikipedia.org

In the context of this compound, the Chan-Lam coupling can be used to react it with amines or alcohols. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and can often be performed under mild conditions, even open to the air at room temperature. wikipedia.org

The mechanism is thought to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org While boronic acids are common substrates, the use of boronic acid pinacol esters can sometimes be challenging, particularly in couplings with aryl amines. nih.gov However, optimized reaction conditions, such as the use of a mixed solvent system of acetonitrile (B52724) and ethanol (B145695), have been developed to overcome these difficulties and achieve good yields. nih.govorganic-chemistry.org

The Stille coupling is a palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organohalide. thermofisher.com Although less common for boronic esters, the principles of cross-coupling are related, and in some contexts, boronic esters can be involved in Stille-type reactions or compared to them. The Suzuki-Miyaura reaction is often preferred over the Stille coupling due to the lower toxicity of boron compounds compared to organotin reagents. libretexts.org

The Stille reaction is known for its tolerance of a wide variety of functional groups and its insensitivity to air and moisture. thermofisher.com The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation (in this case, from tin to palladium), and reductive elimination. youtube.com

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) cocatalyst. wikipedia.orglibretexts.org While boronic acids and their derivatives are versatile reagents in a variety of cross-coupling reactions, including Suzuki-Miyaura, Chan-Lam, and Stille couplings, their direct participation as a primary coupling partner in Sonogashira reactions is not their most common application. sigmaaldrich.com

Currently, the scientific literature does not provide specific examples of this compound being directly employed as a substrate in Sonogashira coupling reactions. The primary utility of arylboronic acids is centered on palladium-catalyzed Suzuki-Miyaura couplings, where the boronic acid or its ester couples with a halide. guidechem.comsigmaaldrich.com It is more conceivable that a molecule containing a 3-carboxyphenyl moiety would be functionalized with an alkyne via a Sonogashira reaction at a different position, or that the carboxylic acid and boronic ester groups would be incorporated into a larger molecule that subsequently participates in other transformations.

Conjugate Additions

Conjugate addition, or 1,4-addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org Arylboronic acids have been shown to serve as effective aryl sources in rhodium-catalyzed or palladium-catalyzed conjugate addition reactions to α,β-unsaturated ketones, esters, and amides. organic-chemistry.org This method provides a valuable route for the formation of carbon-carbon bonds.

However, a review of the available research literature does not yield specific examples or detailed studies of this compound being used as the nucleophilic partner in conjugate addition reactions. While the general reactivity of arylboronic acids in this context is established, the specific application of this particular compound has not been detailed in the surveyed sources.

Electrophilic Allyl Shifts and Allylboration

An allylic rearrangement or shift involves the migration of a double bond in an allyl compound. wikipedia.org Boronic acids are noted for their involvement in various organic reactions, including electrophilic allyl shifts. sigmaaldrich.com These reactions are valuable for creating new stereocenters and complex molecular architectures. Allylboration, the reaction of an allylboronate with a carbonyl compound, is a key method for the stereoselective synthesis of homoallylic alcohols.

Despite the established role of boronic esters in these transformations, there is a lack of specific documented examples of this compound participating in electrophilic allyl shifts or allylboration reactions in the reviewed literature. The research in this area tends to focus on allylboronic esters themselves as the reactive partners rather than using arylboronic acid pinacol esters as catalysts or substrates in this context.

Role as a Lewis and Brønsted Acid Catalyst

Organoboron compounds, including boronic acids, are recognized for their Lewis acidic nature due to the electron-deficient boron atom. wikipedia.orgrsc.org This acidity allows them to act as catalysts in a variety of organic transformations. Furthermore, certain structural features can enhance their acidity or allow them to function as Brønsted acids.

Studies on 2-carboxyphenylboronic acid have shown that it can act as an efficient catalyst in combination with a co-catalyst like oxalic acid for the racemization of secondary and tertiary alcohols. nih.govacs.org This catalytic activity is attributed to the formation of a boronate complex that exhibits increased Brønsted acidity. nih.govacs.org It is proposed that this system operates through a Brønsted acid-catalyzed pathway, facilitating C–O bond cleavage via a carbocation intermediate, rather than through Lewis acid activation. nih.gov

While these findings relate to the ortho-isomer, they provide a framework for understanding the potential catalytic activity of 3-carboxyphenylboronic acid and its pinacol ester. The presence of the carboxylic acid group in the meta position can still influence the electronic properties of the boronic acid moiety.

Mechanism of Acyloxyboronic Acid Intermediate Formation

In condensation reactions such as amidation, arylboronic acids can act as catalysts by forming an acyloxyboronic acid intermediate. This intermediate is generated from the reaction between the boronic acid and a carboxylic acid. This process is a key step in the catalytic cycle, activating the carboxylic acid for nucleophilic attack by an amine.

Catalysis in Condensation Reactions

Arylboronic acids have been demonstrated to be effective catalysts for condensation reactions, such as the formation of amides from carboxylic acids and amines. The catalytic cycle involves the activation of the carboxylic acid through the formation of the aforementioned acyloxyboronic acid intermediate. While specific studies detailing the use of this compound as a catalyst for condensation reactions are not prevalent, the catalytic activity of other phenylboronic acids in similar transformations is well-documented. For example, phenylboronic acid has been used to mediate the triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds.

Alkylation Reactions

Arylboronic acids have also been employed as catalysts in alkylation reactions. For instance, they can catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. researchgate.net The proposed mechanism involves the in situ formation of a strong Brønsted acid from the arylboronic acid and a co-catalyst, which then protonates the alcohol to facilitate the formation of a carbocation intermediate for subsequent alkylation. researchgate.netnih.gov

Additionally, boronic acids can be used to catalyze the alkylation of indoles with nitrostyrenes, where the internal coordination of an ortho-carboxylic acid in a pinacol ester of 2-carboxyphenylboronic acid leads to a strong Brønsted acid. nih.gov While this applies to the ortho-isomer, it highlights a potential mode of action for carboxy-substituted phenylboronic acid esters. The ability of alkylboronic acids to act as alkyl radical precursors in photoredox-catalyzed reactions has also been explored, demonstrating good functional group tolerance. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Biologically Active Compounds

3-Carboxyphenylboronic acid pinacol (B44631) ester serves as a crucial starting material or intermediate in the synthesis of a variety of compounds with therapeutic potential. The presence of both a carboxylic acid and a boronic ester on the same phenyl ring provides two distinct functional handles for chemical reactions, enabling the construction of complex molecular architectures.

Boronic acids are a well-established class of serine protease inhibitors. mdpi.com They function by forming a stable, covalent, yet reversible, adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. mdpi.com While direct synthesis of serine protease inhibitors starting specifically from 3-carboxyphenylboronic acid pinacol ester is not extensively detailed in readily available literature, the general principle involves coupling the boronic acid-containing moiety with a peptide or a small molecule that directs it to the active site of a specific protease. The carboxylic acid group on the phenyl ring can be used as a point of attachment for these targeting moieties through amide bond formation.

The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has proven to be an effective strategy in cancer therapy. sciltp.com Boronic acid-containing compounds, most notably Bortezomib, are potent proteasome inhibitors. sciltp.com The synthesis of novel dipeptide boronic acid proteasome inhibitors often involves the coupling of an amino acid or peptide fragment with a boronic acid-containing building block. nih.gov In this context, this compound can serve as a precursor. The carboxylic acid can be coupled with the N-terminus of a peptide, and the pinacol ester can be deprotected to reveal the active boronic acid warhead that interacts with the proteasome's active site.

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health concern. mdpi.com Boronic acids have been investigated as non-β-lactam inhibitors of these enzymes. mdpi.comnih.gov A notable study focused on the development of inhibitors for D,D-carboxypeptidase R39, an enzyme mechanistically related to serine β-lactamases. nus.edu.sg This research began with 3-(dihydroxyboryl)benzoic acid (the deprotected form of the pinacol ester) as an initial hit compound. nus.edu.sg Analogues were then synthesized via routes that involved the corresponding pinacol boronate esters. nus.edu.sg The 3-carboxy group was crucial for derivatization to explore the structure-activity relationship. For instance, amide derivatives were prepared from the carboxylic acid, leading to compounds with significantly improved inhibitory potency against the target enzyme. nus.edu.sg

| Compound | Modification from 3-(dihydroxyboryl)benzoic acid | IC50 (µM) against R39 PBP |

| Lead Compound | - | 400 |

| Amide Analogue 1 | Meta-amide substituent | ~23 |

| Amide Analogue 2 | Different meta-amide substituent | ~50 |

This table illustrates how modifications to the core structure of 3-(dihydroxyboryl)benzoic acid, prepared from its pinacol ester, can lead to more potent inhibitors. nus.edu.sg

Chalcones are a class of organic compounds that exhibit a wide range of biological activities, including anticancer properties. nih.gov The incorporation of a boronic acid moiety into a chalcone (B49325) scaffold can enhance its therapeutic potential. nih.gov The general synthesis of chalcone-boronic acid derivatives involves a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.gov While a direct synthesis starting from this compound is not explicitly documented, one could envision its use as either the aldehyde or the acetophenone precursor after suitable chemical modification of the carboxylic acid or the boronic ester group.

Dipeptide boronic acids are a significant class of proteasome inhibitors. nih.gov Their synthesis typically involves the coupling of a dipeptide with a boronic acid-containing fragment. The carboxylic acid group of this compound provides a convenient point for amide bond formation with the N-terminal amine of a dipeptide. Subsequent deprotection of the pinacol ester would yield the final dipeptide boronic acid. This synthetic strategy allows for the systematic variation of the dipeptide sequence to optimize the inhibitory activity and selectivity for the proteasome.

Functionalization for Biosensing and Diagnostic Tools

The ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, makes them valuable tools for the development of biosensors and diagnostic agents. mdpi.com this compound, with its dual functionality, is well-suited for incorporation into larger systems for these applications.

A study on the development of a fluorescent nanoprobe for the detection and imaging of phosphorylation and glycosylation utilized 3-carboxybenzeneboronic acid. mdpi.com In this work, the boronic acid was reacted with alizarin (B75676) red to form a complex that was then embedded within a metal-organic framework (MOF). mdpi.com The boronic acid moiety of the complex allows for the specific recognition of cis-diol-containing molecules like glycoproteins, while the carboxylic acid group can be used to anchor the complex within the MOF or to further functionalize the probe.

In another relevant application, phenylboronic acid pinacol ester was used to functionalize hyaluronic acid to create a reactive oxygen species (ROS)-responsive drug delivery system. nih.gov The phenylboronic acid pinacol ester was first activated and then coupled to the hyaluronic acid backbone. nih.gov This demonstrates the utility of the pinacol ester form in functionalizing biopolymers, a strategy that could be readily adapted using the 3-carboxy derivative for additional modifications or to alter the physicochemical properties of the resulting material.

Detection of Sugars and Diols via Reversible Covalent Bonding

A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. digitellinc.commdpi.com This interaction results in the formation of stable five- or six-membered cyclic boronate esters. researchgate.netnih.gov This selective binding is particularly significant because diol groups are characteristic features of saccharides (sugars). researchgate.netnih.gov

This inherent reactivity makes this compound and similar boronic acid derivatives valuable reagents for the development of sensors and diagnostic tools for sugar detection, such as in glucose monitoring systems. myskinrecipes.comnih.gov The binding and unbinding process is dynamic and often pH-dependent, allowing for the creation of responsive sensing systems that can detect changes in carbohydrate concentrations. researchgate.net

| Reactant | Binding Motif | Product | Bond Type |

|---|---|---|---|

| 3-Carboxyphenylboronic acid | 1,2-Diol (e.g., in glucose) | Five-membered cyclic boronate ester | Reversible Covalent |

| 3-Carboxyphenylboronic acid | 1,3-Diol | Six-membered cyclic boronate ester | Reversible Covalent |

Biosensor Development using Nanocomposites

The unique recognition properties of boronic acids are being harnessed in the development of advanced biosensors, often incorporating nanomaterials to enhance sensitivity and functionality. mdpi.com Nanocomposites leverage materials with high surface areas, such as nanoparticles or nanozymes, to amplify signals and improve the detection of biological targets. mdpi.com

A notable application involves the structural modification of hyaluronic acid (HA) with phenylboronic acid pinacol ester to create a reactive oxygen species (ROS)-responsive drug delivery system. nih.gov In this system, the nanocomposite is formed by encapsulating a therapeutic agent, such as curcumin, within nanoparticles constructed from the boronic acid-functionalized hyaluronic acid. nih.gov This demonstrates the integration of phenylboronic acid pinacol ester into a multifunctional nanocomposite designed for a specific biological response. nih.gov

| Component | Function in Nanocomposite | Reference |

|---|---|---|

| Hyaluronic Acid (HA) | Polymer backbone, enhances cellular uptake via CD44 recognition | nih.gov |

| Phenylboronic acid pinacol ester (PBAP) | Functionalizes the polymer, provides ROS-responsiveness | nih.gov |

| Curcumin (CUR) | Encapsulated therapeutic agent | nih.gov |

Investigation of Oxidative Stability in Biological Contexts

A significant challenge for the use of boronic acids in biological environments is their susceptibility to oxidation. pnas.orgnih.gov At physiological pH, many phenylboronic acids and their esters can be oxidized by reactive oxygen species (ROS) at rates comparable to thiols, which can limit their utility. pnas.orgnih.gov

Impact of Carboxyl Group on Stability

Research has revealed that the oxidative stability of a boronic acid can be dramatically enhanced by the strategic placement of a pendant carboxyl group. pnas.orgresearchgate.net When a carboxyl group is positioned to act as an intramolecular ligand for the boron atom, it can form a specific structure known as a boralactone. pnas.orgnih.gov This structure was found to increase the boronic acid's resistance to oxidation by as much as 10,000-fold. pnas.orgnih.gov

The mechanism for this enhanced stability stems from stereoelectronic effects. The orientational and electronic constraints imposed by the intramolecular carboxyl-boron bond slow the rate-limiting step of the oxidation reaction. pnas.orgresearchgate.net Computational analyses show this is due to diminished stabilization of the vacant p-orbital that develops on the boron atom during the transition state of the oxidation process. pnas.orgnih.gov

Comparison with Other Protecting Groups and Derivatives

The stability conferred by the intramolecular carboxyl group (boralactone) is remarkable when compared to other common strategies for protecting boronic acids. pnas.org Many standard protecting groups, while useful in organic synthesis, offer little to no protection against oxidation in biological contexts. digitellinc.compnas.org

For instance, research has shown that common boronic acid-protecting groups like pinacol, citrate, or N-methyliminodiacetic acid provide virtually no protection against oxidation. pnas.org Furthermore, the stability of the boralactone structure surpasses that of derivatives with electron-withdrawing groups on the phenyl ring or trifluoroborate salts. pnas.org The unique stereoelectronic arrangement of the boralactone provides more protection against oxidation than even significant steric hindrance from other chemical groups. pnas.org

| Boronic Acid Form / Protecting Group | Relative Oxidative Stability | Reference |

|---|---|---|

| Standard Phenylboronic Acid (PBA) | Baseline | pnas.org |

| Pinacol Ester | Provides virtually no protection against oxidation | pnas.org |

| Trifluoroborate Salt | Does not replicate the high stability | pnas.org |

| Boralactone (intramolecular carboxyl group) | Up to 10,000-fold more resistant to oxidation than PBA | pnas.orgnih.gov |

Implications in Drug Design and Delivery

The ability to modulate stability and engage in reversible covalent bonding makes boronic acids valuable in drug design and for creating sophisticated delivery systems. nih.govpnas.org

Cytosolic Delivery of Protein Toxins

Delivering large molecules like proteins into the cell cytosol is a major challenge in therapeutics. nih.gov Cell-penetrating peptides (CPPs) are one tool used to overcome this barrier. chemrxiv.org Recent work has shown that incorporating a boronic acid moiety into a CPP can significantly enhance its efficacy. nih.gov

A boronic acid-linked cyclic deca-arginine (cR10) was reported to be a highly efficient CPP, exhibiting a threefold higher delivery of a ubiquitin protein into live cells compared to the unmodified cR10 peptide. nih.govchemrxiv.org The proposed mechanism involves the boronic acid interacting with glycans on the cell surface. This interaction is thought to enhance the cellular uptake of the CPP-cargo complex, leading to more efficient cytosolic delivery. chemrxiv.org This strategy opens a new avenue for CPP-mediated protein delivery for therapeutic applications. nih.gov

The Strategic Role of this compound in Pharmacophore Development for Medicinal Chemistry

The versatile chemical compound, this compound, has emerged as a significant building block in the realm of medicinal chemistry, particularly in the strategic design and development of pharmacophores. Its unique structural features, combining a carboxylic acid, a phenyl ring, and a boronic acid pinacol ester, allow it to serve as a key recognition element in the interaction between small molecule ligands and their biological targets.

Pharmacophore modeling is a crucial aspect of modern drug discovery, focusing on the identification and three-dimensional arrangement of essential molecular features responsible for a drug's biological activity. nih.gov The incorporation of this compound into drug candidates allows for the introduction of specific pharmacophoric features that can drive potent and selective interactions with target proteins.

Key Pharmacophoric Contributions

The utility of this compound in pharmacophore development stems from the distinct roles of its constituent parts:

Carboxylic Acid Moiety: This group can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the binding site of a target protein. It can also engage in ionic interactions, further anchoring the ligand within the active site. The strategic placement of this acidic group is often a cornerstone of pharmacophore design.

Boronic Acid Pinacol Ester: The boronic acid moiety is a key feature, capable of forming reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of many enzymes, particularly proteases. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and modulating its reactivity. The steric bulk of the pinacol group can also influence the orientation of the molecule within the binding pocket, a critical factor in pharmacophore mapping.

Application in Inhibitor Design: A Case Study with Influenza A Virus Replication Inhibitors

A notable example of the application of 3-Carboxyphenylboronic acid in pharmacophore development is in the design of inhibitors of influenza A virus (IAV) replication. In a study focused on developing novel antiviral agents, researchers utilized 3-carboxyphenylboronic acid as a key building block in the synthesis of a series of quinoline (B57606) derivatives.

These compounds were designed to interfere with the function of viral ribonucleoprotein (RNP) complexes, which are essential for viral replication. The pharmacophore model for these inhibitors included key interaction points within the target protein. The 3-carboxyphenyl group was introduced to occupy a specific pocket in the binding site, with the carboxylic acid forming crucial hydrogen bonds.

Structure-activity relationship (SAR) studies of these derivatives demonstrated the critical role of the boronic acid moiety for their anti-IAV activity. The inclusion of this group significantly enhanced the inhibitory potency of the compounds. While the initial studies used the free boronic acid, the pinacol ester is a common synthetic precursor that allows for controlled introduction of this critical pharmacophoric element.

Below is a table summarizing the key structural features and their pharmacophoric roles in the context of these IAV inhibitors:

| Structural Moiety | Pharmacophoric Role | Type of Interaction |

| Quinoline Scaffold | Occupies the core binding pocket and provides a rigid framework for the presentation of other functional groups. | Hydrophobic and van der Waals interactions |

| Amide Linker | Connects the quinoline core to the phenylboronic acid moiety and participates in hydrogen bonding. | Hydrogen bonding |

| 3-Carboxyphenyl Group | Positions the carboxylic acid for optimal interaction with key residues in the binding site. | Hydrogen bonding, ionic interactions, π-π stacking |

| Boronic Acid (from Pinacol Ester) | Forms a reversible covalent bond with a key residue in the target protein, leading to potent inhibition. | Covalent bonding |

This example highlights how this compound can be strategically employed to introduce multiple, critical pharmacophoric features into a drug candidate, leading to the development of potent and targeted therapeutic agents. The careful consideration of each component of this versatile building block is essential for successful pharmacophore-based drug design.

Advanced Characterization and Spectroscopic Analysis

Computational and Theoretical Investigations

Theoretical calculations are powerful complementary tools to experimental spectroscopy. They provide a deeper understanding of the molecule's fundamental properties, including its geometry, electronic structure, and vibrational behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds similar to 3-Carboxyphenylboronic acid pinacol (B44631) ester, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are performed to predict the optimized molecular geometry and calculate vibrational frequencies researchgate.netpncalab.com.

These theoretical vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated wavenumbers to account for systematic errors and improve the agreement with experimental data core.ac.ukpncalab.com. This correlation allows for a more precise and confident assignment of the observed spectral bands to specific molecular motions, confirming the structural elucidation pncalab.com. Furthermore, DFT is used to calculate other properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior researchgate.net.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-Carboxyphenylboronic acid pinacol ester, key rotational bonds include the C-B bond between the phenyl ring and the boronate ester group, and the C-C bond between the phenyl ring and the carboxyl group.

Theoretical methods, such as DFT, are used to perform this analysis. A potential energy surface scan is conducted by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. The resulting potential energy curve reveals the most stable conformations (energy minima) and the energy barriers to rotation pncalab.com. For a related molecule, a conformational analysis identified three energy minima upon rotation around a key bond, indicating the most probable shapes the molecule will adopt pncalab.com. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on reactivity and intermolecular interactions.

Applications in Materials Science Research

Modification of Surfaces and Advanced Materials

The functionalization of surfaces with boronic acid moieties is a key strategy for creating "smart" materials that can respond to biological molecules like sugars. The carboxylic acid group of 3-Carboxyphenylboronic acid pinacol (B44631) ester would serve as an ideal chemical handle for grafting the molecule onto various substrates, such as metal oxides (e.g., silica (B1680970), titania) or amine-functionalized surfaces, through well-known coupling reactions (e.g., esterification or amidation).

After attachment and deprotection of the pinacol group, the resulting boronic acid-functionalized surface would be capable of forming reversible covalent bonds with molecules containing cis-diol groups. This enables applications in areas such as biocompatible coatings, sensors, and platforms for controlled cell adhesion. However, no specific studies detailing the use of 3-Carboxyphenylboronic acid pinacol ester for these purposes were identified.

Polymerization Processes for Tailored Materials

In polymer chemistry, functional monomers are critical for synthesizing materials with tailored properties. This compound could theoretically be converted into a polymerizable monomer, for example, by modifying the carboxylic acid with a vinyl or acrylic group. This new monomer could then be copolymerized with other monomers to introduce boronic acid functionalities throughout a polymer backbone.

Such polymers are used to create hydrogels that swell or shrink in response to glucose concentration, materials for affinity chromatography to separate glycoproteins, and self-healing polymers based on the dynamic nature of the boronate ester bond. rsc.org While extensive research exists on polymers made from monomers like 4-vinylphenylboronic acid or 3-acrylamidophenylboronic acid, specific polymerization studies and resulting material properties using a derivative of this compound are not documented in the available literature. researchgate.netnih.gov

Development of Adsorption Materials

Materials functionalized with boronic acids are widely developed as selective adsorbents, particularly for biomolecules. This application, known as boronate affinity chromatography, is crucial for the purification of glycoproteins, nucleotides, and catechols from complex mixtures. rsc.orgresearchgate.net The process relies on the pH-dependent formation of a cyclic ester between the boronic acid and a cis-diol on the target molecule. researchgate.net

The fundamental interaction for adsorption is the reversible covalent bonding between the boronic acid group and a diol. acs.org The binding affinity is influenced by several factors, including the pKa of the boronic acid, the pH of the solution, and the structure of the diol itself. nih.govresearchgate.net Generally, the bond formation is favored at a pH slightly above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral configuration. acs.org The bond can be reversed by lowering the pH, which allows for the release and recovery of the adsorbed diol.

While this principle is universal, quantitative data such as binding constants or adsorption isotherms for materials specifically synthesized from this compound and its interaction with diols like 1,3-propanediol (B51772) are not available. Research on other boronic acid-functionalized polymers demonstrates significant adsorption capacities for various diol-containing compounds. rsc.org

In the design of adsorption materials, the density of active sites is a critical parameter. It is well-established for boronate affinity materials that increasing the boronic acid content generally leads to a higher adsorption capacity for diol-containing molecules, up to a point where steric hindrance may become a limiting factor.

A study on porous polymers functionalized with 3-(acrylamido) phenyl boronic acid demonstrated this correlation. researchgate.net Researchers varied the initial amount of the boronic acid monomer during synthesis and measured the subsequent adsorption capacity for a model glycoprotein. The results showed a clear relationship between the boronic acid concentration and the material's binding performance. A similar experimental approach would be necessary to quantify this relationship for a material derived from this compound.

Below is an illustrative data table, based on findings for a related compound (3-acrylamidophenylboronic acid), showing how adsorption capacity can correlate with boronic acid content. researchgate.net

| Amount of Boronic Acid Monomer in Synthesis (mg) | Adsorbent Mass (mg) | Adsorption Capacity for Transferrin (mg/g) |

| 4.0 | 58 | ~25.0 |

| 6.0 | 58 | < 25.0 |

| 9.6 | 58 | < 25.0 |

This table is representative of the type of data found for analogous boronic acid compounds and is intended for illustrative purposes only, as specific data for this compound is not available. researchgate.net The data indicates that there is an optimal concentration of the functional monomer to achieve maximum adsorption capacity. researchgate.net

Q & A

What are the standard synthetic methodologies for preparing 3-carboxyphenylboronic acid pinacol ester?

The synthesis typically involves photoinduced decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide (NHP) esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation at room temperature in amide solvents. This method avoids metal catalysts and proceeds via a radical chain mechanism initiated by light . Activation of the carboxylic acid as an NHP ester is critical for reactivity. After the reaction, purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) yields the boronic ester . Alternative routes may involve catalytic protodeboronation or Suzuki-Miyaura coupling, though these require metal catalysts .

How can chemoselectivity be controlled during boronic ester synthesis from aryl carboxylic acids?

Chemoselectivity is achieved by manipulating boronic acid speciation in solution. For instance, adjusting the equilibrium between boronic acids and their esters in cross-coupling reactions enables selective homologation. Palladium catalysts paired with controlled reaction conditions (e.g., solvent polarity, temperature) favor the formation of specific boronic esters while suppressing undesired side reactions. This strategy is particularly effective in iterative C=C bond formation for oligomer synthesis .

What mechanistic insights explain the photoinduced decarboxylative borylation reaction?

The reaction proceeds via a radical chain mechanism . Photoexcitation of the NHP ester generates a radical intermediate, which abstracts a boryl group from bis(catecholato)diboron. This propagates a chain reaction, producing the boronic ester. Experimental evidence, such as radical trapping studies and kinetic isotope effects, supports the involvement of boryl radicals. The absence of metal catalysts simplifies the mechanism and reduces side reactions .

How do researchers resolve contradictions in reaction yields across catalytic systems?

Discrepancies often arise from substrate-specific interactions and catalyst compatibility . For example, metal-free photoinduced methods (yields ~58–85%) may underperform compared to CuF/La(OiPr)₃-catalyzed allylations (up to 93% ee) . Variables such as steric hindrance, electronic effects of substituents, and solvent choice (e.g., amide vs. toluene) must be systematically optimized. Comparative kinetic studies and DFT calculations can identify rate-limiting steps and guide protocol adjustments .

What strategies enable functional incorporation of this compound into polymers?

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a key method. For example, 4-pinacolatoborylstyrene monomers undergo RAFT to form boronic ester-functionalized polymers (Mn = 17,000–32,000 g/mol). Subsequent deprotection with mild acids (e.g., TFA) yields free boronic acid polymers. Dynamic crosslinking via pinacol boronate ring-opening (observed in DSC and rheology studies) further enables high-Tg (220°C) networks, resolubilizable in apolar solvents .

What analytical techniques are critical for characterizing boronic esters?

- High-resolution mass spectrometry (HR-ESI-MS): Confirms molecular weight and purity (e.g., m/z 356.0874 [M+2H]+ ).

- UV-vis spectroscopy: Monitors reaction kinetics (e.g., H₂O₂-mediated boronic ester decomposition at λmax 405 nm ).

- Solid-state NMR and FTIR: Identifies dynamic crosslinking in polymers via boron-oxygen bonding shifts .

- Elemental analysis: Validates stoichiometry (e.g., C, H, N percentages ).

How can enantioselective allylation reactions with boronic esters be optimized?

Use chiral CuF-cyclopentyl-DuPHOS complexes with LiOiPr as a cocatalyst. For ketoimine allylation, 10 mol% catalyst and 30 mol% LiOiPr in the presence of tBuOH achieve up to 93% ee. The LiOiPr enhances nucleophile (allylcopper) concentration, accelerating the reaction. Pre-forming borinic esters via nBuLi/TFAA treatment improves E-selectivity in allylborations .

What applications emerge from the dynamic behavior of pinacol boronate esters in polymers?

Dynamic ring-opening/crosslinking enables stimuli-responsive materials. For example, poly(4-vinylphenylboronic acid pinacol ester) forms densely crosslinked networks at >120°C (Tg = 220°C) but reverts to linear chains in toluene. This reversibility is leveraged in self-healing coatings and recyclable thermosets, with applications in aerospace and electronics .

How do reaction conditions influence the stability of boronic esters in aqueous media?

pH and oxidizing agents critically affect stability. For example, 4-nitrophenylboronic acid pinacol ester decomposes in H₂O₂ at pH 7.27, forming 4-nitrophenol (λmax 405 nm). Stability studies using UV-vis kinetics reveal half-lives under varying conditions, guiding storage protocols (e.g., anhydrous, low-temperature) .

What advanced computational methods support mechanistic studies of boronic ester reactions?

DFT calculations map transition states and radical intermediates. For instance, modeling the photoinduced borylation mechanism confirms the feasibility of boryl radical propagation. Molecular dynamics simulations also predict polymer network behavior during dynamic crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.